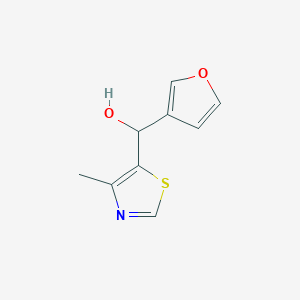
1-(3-Furyl)-1-(4-methyl-5-thiazolyl)methanol
Cat. No. B8365053
M. Wt: 195.24 g/mol
InChI Key: YDEHXQQXLGIPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05712299
Procedure details


4-Methylthiazole (3g) in dry diethyl ether was added dropwise to a stirred solution of n-butyllithium (1.6M in hexanes, 21ml) in diethyl ether (20ml) at -78° C. under an atmosphere of dry nitrogen. After 30 minutes, trimethylsilylchloride (3.9ml) was added and the mixture was then allowed to warm to 0° C. The mixture was then cooled to -78° C. and further n-butyllithium (21ml) was added. The mixture was warmed to 0° C. After 30 minutes the mixture was again cooled to -78° C. and 3-furaldehyde (5g) in diethyl ether (10ml) was added. The mixture was allowed to warm to room temperature and after 30 minutes saturated aqueous sodium hydrogen carbonate was added. The reaction mixture was extracted with diethyl ether in the usual manner to give the crude product which was then purified by flash chromatography on silica gel to give the title compound. M.p. 44°-46° C.









Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][S:5][CH:6]=1.C([Li])CCC.C[Si](Cl)(C)C.[O:17]1[CH:21]=[CH:20][C:19]([CH:22]=[O:23])=[CH:18]1.C(=O)([O-])O.[Na+]>C(OCC)C>[O:17]1[CH:21]=[CH:20][C:19]([CH:22]([C:6]2[S:5][CH:4]=[N:3][C:2]=2[CH3:1])[OH:23])=[CH:18]1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CSC1
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C=C(C=C1)C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled to -78° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was warmed to 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 30 minutes the mixture was again cooled to -78° C.
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with diethyl ether in the usual manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then purified by flash chromatography on silica gel
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
